molecular formula C7H14O4 B12553093 3-Methoxyprop-2-en-1-ol;propanoic acid CAS No. 144487-15-0

3-Methoxyprop-2-en-1-ol;propanoic acid

Cat. No.: B12553093
CAS No.: 144487-15-0
M. Wt: 162.18 g/mol
InChI Key: WBISVQIJHADNFG-UHFFFAOYSA-N
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Description

3-Methoxyprop-2-en-1-ol;propanoic acid is a reagent system of significant interest in synthetic organic chemistry and polymer science. The compound 3-methoxyprop-2-en-1-ol is an allylic alcohol ether, a versatile bifunctional building block containing both an electron-rich alkene and a hydroxyl group. Its primary research value lies in its role as a precursor for heterocyclic synthesis and as a monomer for functional polymers. In synthetic applications, the allylic alcohol moiety can undergo reactions such as nucleophilic substitution, oxidation to aldehydes, and participation in cycloaddition reactions to construct complex molecular architectures, including oxygen-containing heterocycles. When combined with propanoic acid, this system can be used to study in situ esterification or to create reactive mixtures for the synthesis of polyester-type materials. In polymer science, 3-methoxyprop-2-en-1-ol serves as a polymerizable monomer that can introduce pendent alkoxy and hydroxyl functional groups into polymer backbones, which can influence material properties like hydrophilicity, adhesion, and cross-linking potential. The presence of the methoxy group adjacent to the double bond modulates its reactivity in free-radical and cationic polymerization processes. Researchers utilize this compound to develop novel functional materials, such as hydrogels, responsive polymers, and specialty coatings, where fine-tuning of polymer chain interactions and solubility is required. Its application is strictly for laboratory research to advance chemical methodology and material design.

Properties

CAS No.

144487-15-0

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

3-methoxyprop-2-en-1-ol;propanoic acid

InChI

InChI=1S/C4H8O2.C3H6O2/c1-6-4-2-3-5;1-2-3(4)5/h2,4-5H,3H2,1H3;2H2,1H3,(H,4,5)

InChI Key

WBISVQIJHADNFG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.COC=CCO

Origin of Product

United States

Preparation Methods

Alkylation of 1,3-Propanediol with Methyl Chloride

The primary industrial method for synthesizing 3-methoxyprop-2-en-1-ol involves the base-catalyzed alkylation of 1,3-propanediol with methyl chloride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1,3-propanediol is deprotonated to form an alkoxide intermediate, which subsequently reacts with methyl chloride.

Reaction Conditions

  • Catalyst : Potassium hydroxide (50% aqueous solution) or powdered KOH.
  • Solvent : Polar aprotic solvents (e.g., acetone, acetonitrile) or solvent-free systems.
  • Temperature : 100–120°C under autoclave conditions (2–3 bar pressure).
  • Additives : Potassium iodide (3–5 wt%) to enhance reaction kinetics.

Optimization Insights

  • Selectivity : >90% toward 3-methoxyprop-2-en-1-ol, with <5% dimethoxypropane byproduct.
  • Yield : 71–85% after filtration of precipitated KCl and distillation.

Example Protocol

  • 1,3-Propanediol (315 g) and aqueous KOH (224 g, 50%) are dehydrated via azeotropic distillation.
  • The monopotassium alkoxide intermediate is reacted with methyl chloride (84 g) at 120°C for 1.7 hours.
  • Post-reaction, potassium chloride is filtered, and the crude product is distilled to isolate 3-methoxyprop-2-en-1-ol.

Reduction of Methyl 3-Methoxyacrylate

An alternative route involves the reduction of methyl 3-methoxyacrylate (255) to (Z)-3-methoxyprop-2-en-1-ol (256) using hydride reagents. This method is favored for laboratory-scale synthesis due to stereochemical control.

Reaction Conditions

  • Reducing Agent : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Solvent : Tetrahydrofuran (THF) or diethyl ether.
  • Temperature : 0°C to room temperature.

Key Data

  • Yield : 77–82% after purification via fractional distillation.
  • Stereoselectivity : >95% (Z)-isomer due to steric hindrance during reduction.

Synthesis of Propanoic Acid

Hydrolysis of Propanoic Acid Esters

Propanoic acid is typically synthesized via acid- or base-catalyzed hydrolysis of its esters (e.g., ethyl propanoate). Industrial processes often employ continuous hydrolysis under reflux.

Reaction Conditions

  • Catalyst : Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).
  • Temperature : 80–100°C.
  • Solvent : Water or ethanol-water mixtures.

Example Protocol

  • Ethyl propanoate (1 mol) is refluxed with 30% NaOH (200 mL) for 2 hours.
  • The mixture is acidified with HCl to pH 3–5, followed by extraction with dichloromethane.
  • Evaporation yields propanoic acid with >90% purity.

Co-Crystallization of 3-Methoxyprop-2-en-1-ol and Propanoic Acid

Solvent-Antisolvent Precipitation

Mixed-phase co-crystals are formed by dissolving equimolar amounts of 3-methoxyprop-2-en-1-ol and propanoic acid in a polar solvent (e.g., ethanol), followed by antisolvent addition (e.g., hexane).

Optimized Parameters

  • Solvent : Ethanol (3.5 mL/g of total solute).
  • Antisolvent : Hexane (1:2 v/v ratio).
  • Stirring Time : 2–4 hours at 25°C.

Physicochemical Outcomes

  • Crystallinity : Semi-crystalline structure with reduced melting point (ΔH = −15–20% vs. individual components).
  • Stability : Enhanced hygroscopic resistance compared to amorphous blends.

Comparative Analysis of Methods

Method Yield Selectivity Scale Suitability Key Advantage
Alkylation of 1,3-PD 71–85% >90% Industrial Low-cost starting materials
Reduction of Ester 77–82% >95% (Z) Laboratory Stereochemical control
Solvent-Antisolvent 89–92% N/A Pilot-scale Tunable crystal defects

Chemical Reactions Analysis

Types of Reactions

3-Methoxyprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aldehydes and ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. These reactions usually occur under mild conditions.

    Substitution: Substitution reactions often involve halogens or other nucleophiles. The reactions can occur under various conditions, depending on the desired product.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Methoxyprop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxyprop-2-en-1-ol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Structural and Functional Group Variations

Propanoic acid derivatives differ in substituents, which critically influence their properties:

  • 3-Phenylpropanoic Acid Derivatives: Chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) feature aromatic rings and chlorine atoms, enhancing antimicrobial activity against Escherichia coli and Staphylococcus aureus .
  • 3-(Methylthio)propanoic Acid Esters: Found in pineapples, esters like 3-(methylthio)propanoic acid methyl ester contribute to fruity aromas, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple .
  • Methoxy-Substituted Derivatives: Examples include 3-(3-methoxyphenyl)-2-methylpropanoic acid (C₁₁H₁₄O₃, MW 194.23 g/mol), used as a pharmaceutical intermediate .
  • NSAID Analogs: β-Hydroxy-β-arylalkylpropanoic acids mimic nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, showing anti-inflammatory activity with IC₅₀ values ranging from 62.20 to 182.55 μM/L in HeLa cells .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Features/Activities Source/Application References
Propanoic acid C₃H₆O₂ 74.08 Miscible Preservative, flavoring agent Food industry
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ 247.07 Not reported Antimicrobial (selective for bacteria) Marine actinomycete extract
3-(Methylthio)propanoic acid methyl ester C₅H₁₀O₂S 134.19 Not reported Pineapple aroma compound (622.49 µg·kg⁻¹) Food flavoring
3-(3-Methoxyphenyl)-2-methylpropanoic acid C₁₁H₁₄O₃ 194.23 Not reported Pharmaceutical intermediate Drug synthesis
Diclofenac (NSAID analog) C₁₄H₁₁Cl₂NNaO₂ 296.15 33 mg/L Anti-inflammatory, COX inhibition Pharmaceuticals

Key Differences and Selectivity

  • Substituent Effects: Methoxy groups enhance lipophilicity (e.g., XlogP = 2.2 for 3-(3-methoxyphenyl)-2-methylpropanoic acid ), influencing drug absorption. Chlorine atoms in 3-phenylpropanoic acid derivatives improve antimicrobial potency .
  • Selectivity in Activity : Compounds like cyclo(l-Phe-trans-4-OH-l-Pro) target C. albicans over bacteria, demonstrating structural specificity in biological interactions .

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